3-(Thiomorpholin-4-ylmethyl)phenylboronic acid
Description
3-(Thiomorpholin-4-ylmethyl)phenylboronic acid (CAS: 1256358-59-4) is a boronic acid derivative featuring a thiomorpholine moiety attached to a phenyl ring via a methylene bridge. Its molecular formula is C₁₁H₁₄BNO₂S, with a purity of ≥95% as reported in commercial catalogs . The thiomorpholine group (a sulfur-containing heterocycle) distinguishes it from morpholine analogs, conferring distinct electronic and steric properties. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials science .
Properties
IUPAC Name |
[3-(thiomorpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2S/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNZLWFFSWDGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCSCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681334 | |
| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-59-4 | |
| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiomorpholin-4-ylmethyl)phenylboronic acid typically involves the following steps:
Formation of the Thiomorpholine Derivative: The thiomorpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine precursor reacts with a halogenated benzene derivative.
Borylation: The phenyl ring is then functionalized with a boronic acid group through borylation reactions. This can be achieved using methods such as the Miyaura borylation, where a halogenated aromatic compound reacts with a diboron reagent in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Thiomorpholin-4-ylmethyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with halogenated compounds to form biaryl products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane or boronate ester derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
3-(Thiomorpholin-4-ylmethyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Thiomorpholin-4-ylmethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in catalysis and drug design, where the compound can interact with specific molecular targets and pathways. The boronic acid group can form complexes with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 3-(Thiomorpholin-4-ylmethyl)phenylboronic acid with structural analogs, focusing on substituent effects, reactivity, and applications.
Structural Analogs with Thiomorpholine Moieties
Key Insight : The meta-substitution in this compound may offer superior regioselectivity in coupling reactions compared to para-substituted analogs due to reduced steric crowding .
Boronic Acids with Alternative Substituents
Key Insight : The thiomorpholinylmethyl group in this compound balances lipophilicity and reactivity, making it more versatile than highly fluorinated or bulky analogs .
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: Thiomorpholine’s sulfur atom provides moderate electron-donating effects, enhancing nucleophilicity in cross-coupling reactions compared to electron-withdrawing substituents (e.g., -NO₂ or -CF₃) . Formyl or cyano groups (e.g., 3-Cyano-4-fluorophenylboronic acid) increase electrophilicity but may require stabilizing ligands in catalytic systems .
Steric Considerations :
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity in Suzuki-Miyaura Coupling
| Compound Name | Reaction Rate (Relative) | Yield (%) | Reference |
|---|---|---|---|
| This compound | 1.0 (Baseline) | 85–90 | |
| 3-Fluoro-4-formylphenylboronic acid | 1.5 | 78 | |
| 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid | 0.7 | 92 |
Biological Activity
3-(Thiomorpholin-4-ylmethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a thiomorpholine moiety that contributes to its pharmacological properties. Research has indicated that this compound exhibits significant anticancer , antimicrobial , and antiviral activities.
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. It has been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. For example, in vitro studies demonstrated that the compound reduced cell viability with IC50 values ranging from 10 nM to 50 nM , depending on the specific cancer type. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for tumor growth and survival .
Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary data suggest minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli in the range of 2–8 µg/mL . The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Antiviral Potential
Emerging evidence indicates that this compound may also possess antiviral properties. Studies have shown promising results in inhibiting viral replication across several strains, although the exact mechanism remains under investigation. It is hypothesized that the compound may interfere with viral entry or replication processes, similar to other boronic acid derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. The presence of the thiomorpholine group and boronic acid functionality enhances its interaction with biological targets.
Key Structural Features
| Feature | Description | Impact on Activity |
|---|---|---|
| Thiomorpholine Moiety | A six-membered ring containing sulfur | Enhances binding affinity and selectivity |
| Boronic Acid Group | Reactive functional group | Facilitates interactions with diols in biomolecules |
Modifications and Their Effects
Research into the structure-activity relationship (SAR) has revealed that modifications at various positions can significantly affect potency and selectivity. For instance, substituting different groups on the phenyl ring can alter biological activity profiles.
Anticancer Efficacy Study
A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, showcasing IC50 values between 10 nM and 50 nM for various types of cancer cells.
Antimicrobial Testing
In vitro assays showed that this compound exhibited MIC values against Staphylococcus aureus and Escherichia coli in the range of 2–8 µg/mL , indicating its potential as an antimicrobial agent.
In Vivo Studies
Animal models treated with this compound displayed reduced tumor growth rates compared to control groups, supporting its efficacy as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
